4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride
Overview
Description
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 868755-70-8 . It has a molecular weight of 243.09 and its IUPAC name is 4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is C7H5Cl2FO2S . The InChI code for this compound is 1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Novel Synthesis for Pesticide Intermediates
Xiao-hua Du et al. (2005) demonstrated a novel synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is utilized in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a key intermediate for herbicidal pesticides. This synthesis provides an alternate, more economical route to expensive precursors (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Activation of Hydroxyl Groups
Y. A. Chang et al. (1992) found that 4-fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing fluoride atom, is an excellent activating agent for the covalent attachment of biologicals to solid supports. This reagent reacts rapidly with primary or secondary hydroxyl groups, enabling the creation of functionalized supports for therapeutic applications (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).
Fluoroalkylsulfonyl Chlorides in Atom Transfer Radical Addition
Xiaojun Tang and W. R. Dolbier (2015) employed fluoroalkylsulfonyl chlorides as a source of fluorinated radicals for adding fluoroalkyl groups to unsaturated carbonyl compounds. Their methodology, involving photochemical conditions and Cu mediation, offers an efficient way to produce α-chloro-β-fluoroalkylcarbonyl products with high yields, highlighting potential applications in material science and pharmaceutical synthesis (Xiaojun Tang & W. R. Dolbier, 2015).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P280-P305+P351+P338-P310 , which advise wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a POISON CENTER or doctor/physician .
properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBVNJGNFMCKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594682 | |
Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |
CAS RN |
868755-70-8 | |
Record name | 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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